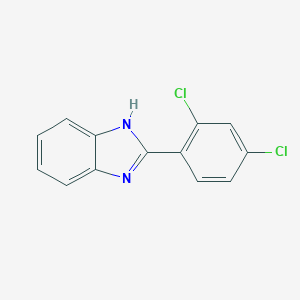

2-(2,4-二氯苯基)-1H-苯并咪唑

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-(2,4-dichlorophenyl)-1H-benzimidazole, involves several steps including cyclization, alkylation, and condensation reactions. These processes often require specific conditions such as the presence of catalysts, controlled temperature, and particular reactants to achieve the desired compound. For instance, the synthesis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole showcases a method involving elemental analyses and single-crystal structure determination, highlighting the planarity of the benzimidazole ring system as a characteristic feature (Kaynak et al., 2008).

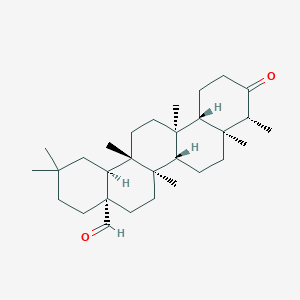

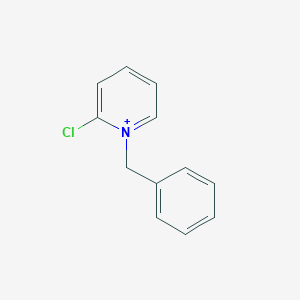

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by their planar ring systems, which play a crucial role in their chemical reactivity and potential interactions with other molecules. The arrangement of substituents on the benzimidazole core can significantly affect the compound's properties, as seen in various structural analyses using techniques like NMR, X-ray diffraction, and computational methods (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a range of chemical reactions, including nucleophilic substitution and dehydrogenative coupling, which are essential for further modifications and applications of these compounds. These reactions often involve the interaction of the benzimidazole with various reagents and catalysts, leading to the formation of new bonds and functional groups (Das et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for the compound's handling, storage, and application in various fields. Investigations into the physical properties often involve experimental measurements and theoretical calculations to understand the compound's behavior under different conditions (Saral et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the applications of benzimidazole derivatives. Studies on these compounds often focus on their potential as catalysts, ligands, or building blocks for more complex structures, demonstrating the versatility and importance of benzimidazole derivatives in chemistry (Bardajee et al., 2016).

科学研究应用

-

Synthesis and Structural Chemistry

- This compound is a new member of the 1,3,5-oxadiazine series .

- It was synthesized by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide .

- The structures of the synthesized compounds were proved by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .

- In the crystal, the 1,3,5-oxadiazine ring existed in two conformations: a flattened bath (85% occupancy) and a sofa (15% occupancy) .

-

Pharmaceutical and Medical Applications

-

Agricultural Applications

-

Organic Synthesis

-

Supramolecular Chemistry

-

Chemical Synthesis

-

Herbicide Production

-

Pharmaceutical Industry

-

Material Safety

-

Manufacture of Herbicides

-

Precursor to Herbicides

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact.

未来方向

This could involve discussing potential applications of the compound and areas for future research.

属性

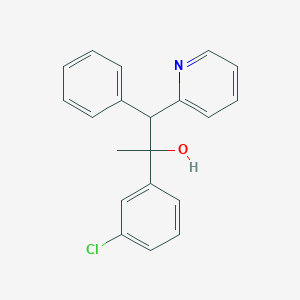

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXAMYFMLSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299208 | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

CAS RN |

14225-79-7 | |

| Record name | 14225-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)